molecular formula C8H9NO3 B3066213 (2-oxo-1H-pyridin-3-yl) propanoate CAS No. 71847-91-1

(2-oxo-1H-pyridin-3-yl) propanoate

Cat. No.: B3066213
CAS No.: 71847-91-1
M. Wt: 167.16 g/mol
InChI Key: UDKIWOLJDMSVCN-UHFFFAOYSA-N
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Description

(2-oxo-1H-pyridin-3-yl) propanoate: is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a pyridine ring substituted with an oxo group at the 2-position and a propanoate group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-oxo-1H-pyridin-3-yl) propanoate can be achieved through several synthetic routes. One common method involves the reaction of 2-oxo-1H-pyridine-3-carboxylic acid with an appropriate alcohol, such as ethanol, in the presence of a dehydrating agent like thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: (2-oxo-1H-pyridin-3-yl) propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: (2-oxo-1H-pyridin-3-yl) propanoate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors and receptor modulators. They are investigated for their role in treating various diseases, including cancer and infectious diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals. It is also used as a precursor in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (2-oxo-1H-pyridin-3-yl) propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group and the pyridine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit enzyme activity or alter receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

    (2-oxo-1H-pyridin-3-yl) acetate: Similar structure but with an acetate group instead of a propanoate group.

    (2-oxo-1H-pyridin-3-yl) butanoate: Similar structure but with a butanoate group instead of a propanoate group.

    (2-oxo-1H-pyridin-3-yl) methanoate: Similar structure but with a methanoate group instead of a propanoate group.

Uniqueness: (2-oxo-1H-pyridin-3-yl) propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoate group influences its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-oxo-1H-pyridin-3-yl) propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-7(10)12-6-4-3-5-9-8(6)11/h3-5H,2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKIWOLJDMSVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313311
Record name NSC268720
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71847-91-1
Record name NSC268720
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC268720
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-OXO-1H-PYRIDIN-3-YL) PROPANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX7SDS56K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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